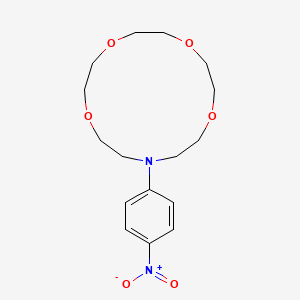
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-nitrophenyl)- is a complex organic compound known for its unique structural properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that can form stable complexes with metal ions. This compound is particularly notable for its ability to coordinate with various metal ions, making it valuable in numerous scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-nitrophenyl)- typically involves the reaction of 1,4,7,10-Tetraoxa-13-azacyclopentadecane with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane, and bases like potassium carbonate.
Major Products Formed:
Reduction: 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-aminophenyl)-
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions, facilitating studies on metal-ligand interactions.
Biology: Employed in the development of sensors for detecting metal ions in biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with metal ions.
Industry: Utilized in the purification and separation of metal ions from mixtures, enhancing the efficiency of industrial processes.
Mechanism of Action
The mechanism by which 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-nitrophenyl)- exerts its effects involves the formation of stable complexes with metal ions. The oxygen and nitrogen atoms in the crown ether ring coordinate with the metal ions, stabilizing them and facilitating various chemical reactions. This coordination ability is crucial for its applications in catalysis, sensing, and separation processes.
Comparison with Similar Compounds
1,4,7,10-Tetraoxa-13-azacyclopentadecane: Lacks the nitrophenyl group, making it less versatile in certain applications.
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-aminophenyl)-: Similar structure but with an amine group instead of a nitro group, affecting its reactivity and coordination properties.
Uniqueness: 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which enhances its ability to participate in various chemical reactions and form stable complexes with metal ions. This makes it particularly valuable in applications requiring strong and selective metal ion coordination.
Properties
CAS No. |
245125-18-2 |
|---|---|
Molecular Formula |
C16H24N2O6 |
Molecular Weight |
340.37 g/mol |
IUPAC Name |
13-(4-nitrophenyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C16H24N2O6/c19-18(20)16-3-1-15(2-4-16)17-5-7-21-9-11-23-13-14-24-12-10-22-8-6-17/h1-4H,5-14H2 |
InChI Key |
BNNXWAAIMGCPND-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOCCN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14235722.png)
![Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)-](/img/structure/B14235724.png)
![4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide](/img/structure/B14235731.png)
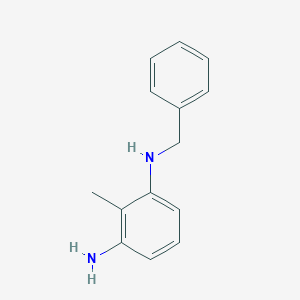
![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
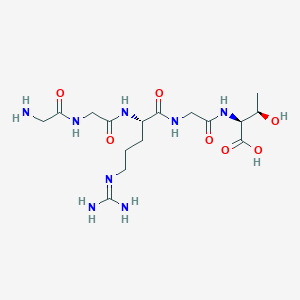
![(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol](/img/structure/B14235758.png)
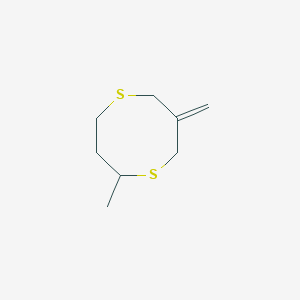
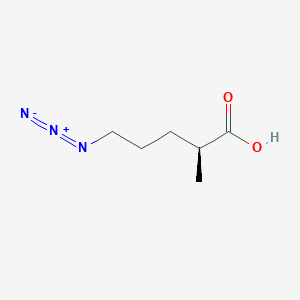
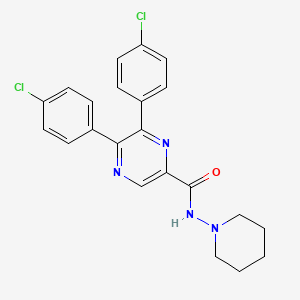
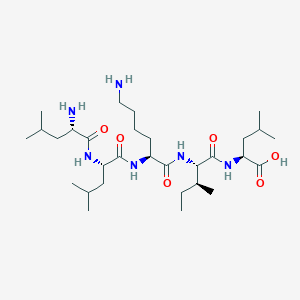
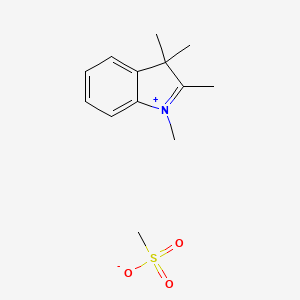
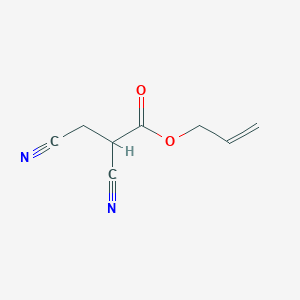
![[(3S,7S,8R,9S,10R,13S,14S)-7-tert-butylperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14235798.png)
